3-(Pyridin-3-ylcarbamoyl)phenylboronic acid

Description

Overview of Boronic Acid Chemistry and Applications

First synthesized in 1860, boronic acids are stable, generally low in toxicity, and possess a versatile reactivity profile. researchgate.net A key feature is the vacant p-orbital on the boron atom, which allows them to act as Lewis acids and form reversible covalent bonds with diols, a property exploited in sensors for saccharides. nih.gov

Perhaps the most celebrated application of boronic acids is their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including numerous pharmaceuticals and advanced materials. nih.gov Beyond synthesis, the ability of the boronic acid moiety to interact with active site residues of enzymes has led to their development as potent enzyme inhibitors. researchgate.net The drug Bortezomib, a proteasome inhibitor used in cancer therapy, stands as a landmark example of the therapeutic potential of boronic acids. semanticscholar.org

Rationale for the Synthesis and Investigation of Novel Boronic Acid Derivatives

The development of novel boronic acid derivatives is driven by the quest for molecules with enhanced or novel functionalities. In medicinal chemistry, this involves designing structures that can selectively target specific biological pathways implicated in disease. By modifying the organic substituent (the 'R' group in R-B(OH)₂), chemists can fine-tune the molecule's size, shape, and electronic properties to achieve desired interactions with a biological target.

A significant area of interest is the development of inhibitors for enzymes that are overexpressed or hyperactive in cancer cells. One such target is Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov Cancer cells have a high demand for NAD+ to fuel their rapid growth and repair DNA damage, making them particularly vulnerable to the depletion of this vital coenzyme. nih.gov Therefore, inhibiting NAMPT presents a promising strategy for anticancer drug development.

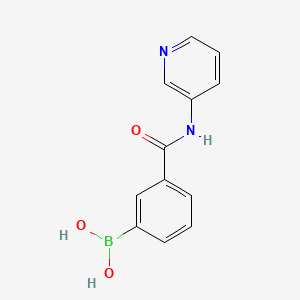

The structure of 3-(Pyridin-3-ylcarbamoyl)phenylboronic acid suggests a rational design aimed at NAMPT inhibition. The molecule can be conceptually dissected into three key components:

Phenylboronic acid "warhead": The boronic acid group is known to form reversible covalent bonds with serine residues in the active sites of various enzymes, acting as a transition-state analog. This functionality serves as the reactive component, or "warhead," of the potential inhibitor.

Pyridine (B92270) ring: This heterocyclic moiety is a common feature in many biologically active compounds and can participate in various non-covalent interactions within a protein's binding pocket, such as hydrogen bonding and π-stacking.

The combination of these features in the specific isomeric arrangement of This compound suggests a deliberate design to fit into the active site of a target enzyme, potentially NAMPT, and thereby inhibit its function.

Historical Context and Evolution of Research on Phenylboronic Acid Derivatives

The journey of phenylboronic acid and its derivatives from laboratory reagents to therapeutic agents has been a long and progressive one. Early research, dating back to the late 19th and early 20th centuries, focused on the fundamental synthesis and chemical properties of these compounds. A significant leap in their utility came with the discovery of their application in the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This breakthrough earned its discoverers the Nobel Prize in Chemistry in 2010 and solidified the importance of boronic acids in organic synthesis.

In parallel, the biological potential of phenylboronic acid derivatives began to be explored. Their ability to bind with sugars led to the development of glucose sensors. The true turning point in their medicinal application was the discovery and subsequent FDA approval of Bortezomib in 2003. This demonstrated that boronic acids could be incorporated into drugs to effectively inhibit enzymes and treat diseases like multiple myeloma. semanticscholar.org

This success spurred a surge in research into other phenylboronic acid derivatives as inhibitors for a wide range of enzymes, including serine proteases, β-lactamases, and, more recently, metabolic enzymes like NAMPT. researchgate.net The focus has been on designing molecules with high potency and selectivity for their target enzyme to minimize off-target effects.

Problem Statement and Research Gaps Addressed by Studies on this compound

While the general potential of boronic acids as enzyme inhibitors is well-established, a significant challenge in drug discovery is the design of molecules that are both potent and highly selective for their intended target. Many existing enzyme inhibitors suffer from off-target effects, leading to undesirable side effects.

The investigation into novel phenylboronic acid derivatives like This compound aims to address this gap. The specific arrangement of the pyridine ring and the amide linker in relation to the boronic acid "warhead" is hypothesized to provide a unique set of interactions with the target enzyme's active site. This tailored design could lead to a higher binding affinity and greater selectivity compared to simpler phenylboronic acid structures.

A key research gap is the systematic exploration of how different isomeric forms and functional group placements on the phenylboronic acid scaffold influence inhibitory activity against specific enzymes. While isomers such as (3-(pyridin-2-ylcarbamoyl)phenyl)boronic acid and (3-(pyridin-4-ylcarbamoyl)phenyl)boronic acid are commercially available, the specific biological activity of the 3-pyridyl isomer remains an area for dedicated investigation. The synthesis and evaluation of This compound would contribute valuable data to the structure-activity relationship (SAR) of this class of compounds, guiding the future design of more effective enzyme inhibitors.

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research focused on This compound would likely encompass the following:

Synthesis and Characterization: The initial and fundamental objective would be to develop an efficient and scalable synthetic route to produce the pure compound. This would likely involve the coupling of 3-carboxyphenylboronic acid with 3-aminopyridine (B143674). Following synthesis, a thorough characterization using modern analytical techniques (such as NMR spectroscopy, mass spectrometry, and X-ray crystallography) would be essential to confirm its structure and purity.

Biochemical Evaluation: A crucial objective would be to assess the compound's inhibitory activity against a panel of enzymes, with a particular focus on NAMPT. This would involve in vitro enzyme assays to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These data would quantify the compound's potency.

Cellular Activity Studies: The research would aim to evaluate the effect of the compound on cancer cell lines, particularly those known to be highly dependent on the NAD+ salvage pathway. These studies would assess the compound's ability to induce cell death (apoptosis) and inhibit cell proliferation.

Structure-Activity Relationship (SAR) Studies: A broader objective would be to synthesize and test a series of related analogues to understand the structural requirements for optimal activity. This would involve modifying the positions of the substituents on both the phenyl and pyridine rings and exploring different linker chemistries.

Computational Modeling: To complement the experimental work, computational studies, such as molecular docking, could be employed to predict and rationalize the binding mode of This compound within the active site of its target enzyme. This would provide valuable insights into the specific molecular interactions that contribute to its inhibitory activity.

Through these research objectives, the scientific community can systematically evaluate the potential of This compound as a novel enzyme inhibitor and contribute to the broader field of medicinal chemistry and drug discovery.

Properties

IUPAC Name |

[3-(pyridin-3-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BN2O3/c16-12(15-11-5-2-6-14-8-11)9-3-1-4-10(7-9)13(17)18/h1-8,17-18H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBGVGVQKHVOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CN=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219765 | |

| Record name | B-[3-[(3-Pyridinylamino)carbonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-13-8 | |

| Record name | B-[3-[(3-Pyridinylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-[(3-Pyridinylamino)carbonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 Pyridin 3 Ylcarbamoyl Phenylboronic Acid and Its Analogs

Retrosynthetic Analysis of 3-(Pyridin-3-ylcarbamoyl)phenylboronic Acid

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.org For this compound, the analysis reveals two primary strategic disconnections.

The most logical disconnection is at the amide bond (C-N), a common and reliable bond-forming reaction. This leads to two key precursors: 3-aminopyridine (B143674) and 3-carboxyphenylboronic acid. This is a strategically sound approach as amide coupling reactions are typically high-yielding and tolerant of a wide range of functional groups, including the boronic acid moiety.

A second disconnection can be made at the carbon-boron (C-B) bond of the phenyl ring. This approach considers the formation of the boronic acid group as a key step. This disconnection leads to a precursor such as 3-bromo-N-(pyridin-3-yl)benzamide. This intermediate could then be converted to the target molecule via borylation.

These two approaches are outlined in the table below.

| Disconnection Strategy | Target Molecule | Key Precursors | Synthetic Transformation |

| Amide Bond Disconnection | This compound | 3-Aminopyridine + 3-Carboxyphenylboronic acid | Amide Coupling |

| C-B Bond Disconnection | This compound | 3-Bromo-N-(pyridin-3-yl)benzamide + Boron source | Borylation (e.g., via lithiation or Pd-catalysis) |

Classical Synthetic Routes to Boronic Acid Derivatives

Arylboronic acids are crucial intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. libretexts.orgacs.org Their synthesis is well-established, with several classical and modern methods available.

Suzuki-Miyaura Coupling Strategies

While the Suzuki-Miyaura reaction is primarily known for using boronic acids to form C-C bonds, a related process, the Miyaura borylation, is a powerful method for synthesizing boronic esters. nih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid. This method is valued for its mild conditions and excellent functional group tolerance. nih.govupenn.edu A one-pot, two-step borylation/Suzuki-Miyaura coupling procedure can also be employed, eliminating the need to isolate the boronic ester intermediate. nih.govupenn.edu

Directed Ortho Metalation and Boronation

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. gu.sersc.org The method relies on a directing group (DG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate (B1201080) like trimethyl borate, to form the boronic ester or acid. gu.seacs.org A wide variety of directing groups, including amides, ethers, and phosphonates, have been successfully employed, making this a versatile route to highly substituted arylboronic acids. nih.gov

Halogen-Magnesium Exchange and Boronylation

One of the most traditional and widely used methods for preparing arylboronic acids involves the formation of a Grignard reagent. mdpi.com An aryl halide (bromide or iodide) is reacted with magnesium metal to form an arylmagnesium halide. This organometallic intermediate is then treated with a boron electrophile, such as a trialkyl borate, at low temperatures. google.com Subsequent acidic workup hydrolyzes the resulting boronate complex to yield the desired arylboronic acid. researchgate.net Modern variations use "turbo-Grignard" reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), which facilitate the halogen-magnesium exchange under milder, non-cryogenic conditions and with improved functional group compatibility. researchgate.netorganic-chemistry.orgclockss.org

Palladium-Catalyzed C-H Borylation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for organic synthesis. rsc.org Palladium- and iridium-catalyzed C-H borylation allows for the direct conversion of an aromatic C-H bond into a C-B bond, bypassing the need for pre-functionalized aryl halides. upenn.eduacs.org These reactions typically employ a diboron reagent as the boron source. researchgate.net While early methods were often governed by steric factors, leading to borylation at the least hindered position, newer systems utilize directing groups to achieve high regioselectivity, including at the ortho position. rsc.orgnih.gov This approach offers a streamlined route to complex boronic acids from simple arene precursors.

Specific Synthetic Pathways to this compound

Based on the retrosynthetic analysis, the most direct and common pathway to synthesize this compound is through the amide coupling of 3-aminopyridine and 3-carboxyphenylboronic acid. This method is advantageous because the starting materials are commercially available and the amide bond formation is a robust and well-understood transformation.

The synthesis proceeds by activating the carboxylic acid group of 3-carboxyphenylboronic acid to make it more susceptible to nucleophilic attack by the amino group of 3-aminopyridine. This activation can be achieved using standard peptide coupling reagents.

A typical procedure is summarized below:

| Step | Reaction | Key Reagents & Conditions | Purpose |

| 1 | Amide Coupling | 3-Carboxyphenylboronic acid, 3-Aminopyridine, Coupling agent (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM) | Activation of the carboxylic acid and subsequent reaction with the amine to form the amide bond. |

| 2 | Workup & Purification | Aqueous extraction, Chromatography | Isolation and purification of the final product, this compound. |

This synthetic route is highly modular, allowing for the preparation of various analogs by simply substituting either the aminopyridine or the substituted phenylboronic acid starting material. The reaction conditions are generally mild, which helps to preserve the sensitive boronic acid functional group.

Optimized Reaction Conditions and Reagent Selection

The primary synthetic route to this compound is through a standard amide coupling reaction. This involves the activation of the carboxylic acid group of nicotinic acid to facilitate nucleophilic attack by the amino group of 3-aminophenylboronic acid. The selection of coupling reagents, solvents, and bases is crucial for achieving high yields and purity.

Commonly employed coupling agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization in chiral systems. More advanced phosphonium-based (e.g., BOP, PyBOP) or uronium-based (e.g., HATU, HBTU) reagents offer higher efficiency, particularly for less reactive substrates.

The choice of solvent is typically a polar aprotic solvent like Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (B52724) (MeCN), which can effectively dissolve the reactants and reagents. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is generally added to neutralize the acid formed during the reaction and to ensure the amine reactant is in its free base form. The reaction is typically performed at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

| Parameter | Common Selections | Purpose |

|---|---|---|

| Starting Materials | 3-aminophenylboronic acid, Nicotinic acid | Core molecular building blocks |

| Coupling Reagents | EDC/HOBt, HATU, PyBOP | Activates the carboxylic acid for amide bond formation |

| Base | DIPEA, TEA, N-Methylmorpholine | Neutralizes acidic byproducts and deprotonates the amine |

| Solvent | DMF, DCM, THF, Acetonitrile | Provides a medium for the reaction |

| Temperature | 0°C to Room Temperature (20-25°C) | Controls reaction rate and minimizes side reactions |

| Reaction Time | 2 - 24 hours | Duration required for reaction completion |

Purification Techniques and Yield Optimization Methodologies

The purification of arylboronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) upon dehydration and their amphoteric nature. Several techniques are employed to isolate this compound in high purity.

Acid-Base Extraction: A common and effective method involves exploiting the acidic nature of the boronic acid group. The crude product can be dissolved in an organic solvent and treated with an aqueous base (e.g., NaOH, K₂CO₃) to form the water-soluble boronate salt. google.com This allows for the separation of non-acidic impurities via extraction. The aqueous layer is then isolated, washed with an organic solvent, and re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration. google.com

Chromatography: While standard silica (B1680970) gel chromatography can be used, it is sometimes complicated by the acidity of the boronic acid, which may lead to streaking and poor separation. Using a modified mobile phase with a small amount of acetic acid can improve results. researchgate.net Alternatively, neutral alumina (B75360) chromatography can be effective for less polar boronate esters. researchgate.net For highly water-soluble compounds, reverse-phase HPLC may be necessary. chemicalforums.com

Recrystallization: This is a preferred method for obtaining highly crystalline material if a suitable solvent system can be identified. Common solvents for recrystallizing arylboronic acids include water, acetonitrile, or mixtures of organic solvents like ethyl acetate (B1210297) and hexanes. researchgate.net

Yield optimization strategies focus on fine-tuning the reaction conditions outlined in the previous section. This includes the precise control of stoichiometry (often a slight excess of the carboxylic acid and coupling agent), careful temperature management to prevent degradation of reagents or products, and ensuring anhydrous conditions, as water can hydrolyze activated intermediates.

Chemo-Enzymatic and Biocatalytic Synthesis of this compound Precursors

Modern synthetic chemistry increasingly incorporates enzymatic methods to improve sustainability and selectivity. For the precursors of this compound, biocatalysis offers green alternatives to traditional chemical synthesis.

The precursor nicotinic acid (Vitamin B3) can be efficiently produced through the enzymatic hydrolysis of 3-cyanopyridine. frontiersin.orgnih.gov This bioconversion is catalyzed by nitrilase enzymes found in various microorganisms, such as Rhodococcus rhodochrous. nih.govresearchgate.net This process operates under mild conditions (room temperature and neutral pH) in an aqueous medium, offering high conversion rates, often achieving a 100% yield of nicotinic acid without the formation of amide byproducts. nih.govmdpi.com This enzymatic route avoids the harsh conditions, corrosive reagents, and toxic byproducts associated with traditional chemical methods. frontiersin.orgmdpi.com

For the other precursor, 3-aminophenylboronic acid, chemo-enzymatic pathways are an area of active research. One potential strategy involves the enzymatic reduction of a nitro precursor, 3-nitrophenylboronic acid, using nitroreductases. Another advanced approach is the chemoselective primary amination of phenylboronic acid itself, potentially using biocatalysts to capture reactive nitrogen intermediates. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Substrate | 3-Cyanopyridine | nih.govmdpi.com |

| Enzyme | Nitrilase (e.g., from Rhodococcus rhodochrous J1, Acidovorax facilis 72W) | nih.govmdpi.com |

| Reaction Type | Hydrolysis | researchgate.net |

| Conditions | Aqueous medium, mild temperature and pH | frontiersin.orgnih.gov |

| Advantages | High yield (>99%), eco-friendly, single-step conversion, avoids toxic byproducts | frontiersin.orgmdpi.com |

Novel Methodologies for Boronic Acid Synthesis Applicable to this compound

Recent advances in organic synthesis have introduced powerful new methods for forming carbon-boron bonds, which could be applied to create the target molecule or its precursors more efficiently.

C-H Borylation: Transition metal-catalyzed C-H borylation has emerged as a transformative strategy, allowing for the direct conversion of a C-H bond on an aromatic ring to a C-B bond. rsc.org Iridium-catalyzed systems, often using ligands like bipyridine, are the most common and typically direct borylation to the least sterically hindered position. youtube.com For the synthesis of this compound, a C-H borylation could be envisioned on the N-(pyridin-3-yl)benzamide scaffold. Directing groups can be used to control the regioselectivity, potentially favoring the meta-position to install the boronic acid group in a late-stage functionalization step. nih.govrsc.org

Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which couples aryl halides or triflates with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a robust and widely used method. nih.gov This could be applied by starting with 3-bromo-N-(pyridin-3-yl)benzamide and converting the bromide to the boronic ester using a palladium catalyst. Modern protocols allow this reaction to be performed under mild conditions with high functional group tolerance. organic-chemistry.org

Photochemical Borylation: Visible-light photoredox catalysis has enabled new, mild approaches to borylation. organic-chemistry.orgacs.org These methods can generate aryl radicals from aryl halides, which are then trapped by a boron reagent. Such techniques offer an alternative to traditional palladium catalysis and can proceed at room temperature under metal-free or base-metal-catalyzed conditions. acs.org

Stereochemical Control in the Synthesis of Chiral Analogs of this compound

While this compound itself is achiral, its analogs containing stereocenters are of significant interest, particularly in drug discovery. Asymmetric synthesis provides the tools to control the stereochemistry of these chiral analogs. uwindsor.cachiralpedia.com

The synthesis of chiral boronic esters is a well-developed field. researchgate.net Key strategies that could be applied to analogs include:

Asymmetric Hydroboration: If an analog contains an alkene functional group, catalytic asymmetric hydroboration can be used to install a chiral boronic ester. nih.gov This reaction often employs rhodium or copper catalysts with chiral ligands to control the facial selectivity of borane (B79455) addition to the double bond, thereby creating a new stereocenter with high enantioselectivity. acs.org

Stereospecific Rearrangements: The Matteson homologation and related 1,2-boronate rearrangements are powerful methods for building chiral centers adjacent to a boron atom. nih.gov These reactions proceed with high stereospecificity, allowing the configuration of a starting chiral material to be transferred reliably to the product.

Chiral Pool Synthesis: An analog could be synthesized starting from a naturally occurring chiral molecule (the "chiral pool"), such as an amino acid or a terpene. nih.govchiralpedia.com This approach incorporates a pre-existing stereocenter into the molecular framework.

For example, to synthesize a chiral analog where a substituent on the phenyl ring contains a stereocenter, one could employ an asymmetric reduction of a ketone or an asymmetric alkylation to set the desired stereochemistry early in the synthesis before the core scaffold is assembled.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 3 Pyridin 3 Ylcarbamoyl Phenylboronic Acid

Nuclear Magnetic Resonance (NMR) Applications

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed insights into the molecular framework, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 3-(Pyridin-3-ylcarbamoyl)phenylboronic acid is anticipated to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and phenyl rings, as well as the amide proton. The chemical shifts are influenced by the electronic effects of the substituents. The pyridine protons are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atom. The protons on the phenylboronic acid moiety would also resonate in the aromatic region, with their specific shifts dictated by the positions of the boronic acid and carbamoyl (B1232498) groups. The amide proton (NH) is expected to present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The boronic acid protons (-B(OH)₂) often appear as a broad singlet as well, and their visibility can be affected by the solvent and water content.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide linkage is characteristically found in the downfield region, typically around 165-170 ppm. The carbon atoms of the pyridine and phenyl rings will have chemical shifts in the aromatic region (approximately 110-150 ppm), with the carbon attached to the boron atom (ipso-carbon) often showing a broader signal or being difficult to observe.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | ~8.80 | d |

| Pyridine H-6 | ~8.40 | dd |

| Pyridine H-4 | ~8.20 | ddd |

| Pyridine H-5 | ~7.40 | dd |

| Phenyl H-2' | ~8.30 | t |

| Phenyl H-4' | ~8.05 | ddd |

| Phenyl H-6' | ~7.95 | ddd |

| Phenyl H-5' | ~7.55 | t |

| Amide NH | ~10.50 | s |

| Boronic acid OH | ~8.10 | s (broad) |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~165.0 |

| Pyridine C-2 | ~148.0 |

| Pyridine C-6 | ~145.0 |

| Pyridine C-4 | ~135.0 |

| Pyridine C-3 | ~138.0 |

| Pyridine C-5 | ~124.0 |

| Phenyl C-1' | (ipso, may not be observed) |

| Phenyl C-3' | ~135.0 |

| Phenyl C-2' | ~132.0 |

| Phenyl C-6' | ~129.0 |

| Phenyl C-4' | ~128.0 |

| Phenyl C-5' | ~126.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-5, H-5 with H-6) and on the phenyl ring (e.g., H-4' with H-5', H-5' with H-6'). This is instrumental in confirming the substitution patterns of both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~8.80 ppm would show a correlation to the carbon signal at ~148.0 ppm, confirming their assignment as pyridine H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is a powerful tool for connecting different fragments of the molecule. Key HMBC correlations would be expected from the amide proton (NH) to the carbonyl carbon and to the C-3 of the pyridine ring and C-3' of the phenyl ring. Also, correlations from the pyridine protons to the carbonyl carbon and from the phenyl protons to the carbonyl carbon would definitively establish the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the amide proton and nearby protons on both the pyridine and phenyl rings, offering insights into the preferred conformation of the molecule in solution. For example, a NOE between the amide NH and the pyridine H-2 or H-4 would suggest a specific orientation of the pyridine ring relative to the amide bond.

¹¹B NMR Spectroscopy for Boronic Acid Characterization

¹¹B NMR spectroscopy is a specific and highly effective technique for characterizing boron-containing compounds. Boronic acids typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum. For this compound, the ¹¹B chemical shift is expected to be in the range of δ 28-33 ppm (relative to BF₃·OEt₂). This chemical shift is characteristic of a trigonal planar (sp²-hybridized) boron atom in an arylboronic acid. The position and width of the signal can be influenced by the solvent, pH, and the presence of coordinating species. The observation of a signal in this region provides strong evidence for the presence of the boronic acid functionality.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₁₂H₁₁BN₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value. A close match between the calculated and observed mass would confirm the molecular formula.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 243.0881 |

| [M+Na]⁺ | 265.0700 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of this compound is expected to occur primarily at the amide bond.

Key fragmentation pathways would likely involve:

Cleavage of the amide C-N bond: This would lead to the formation of two characteristic fragment ions: the 3-pyridinylaminyl radical cation and the 3-boronobenzoyl cation, or their corresponding neutral and charged counterparts.

Cleavage of the amide C-C bond: Fragmentation adjacent to the carbonyl group could also occur.

Loss of water and other small molecules: Dehydration of the boronic acid moiety is a common fragmentation pathway.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.

Predicted MS/MS Fragmentation of [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 243.09 | 147.05 | [3-Carboxyphenylboronic acid - OH]⁺ |

| 243.09 | 122.04 | [3-Aminopyridine + H]⁺ |

| 243.09 | 105.03 | [Benzoyl cation]⁺ |

| 243.09 | 95.06 | [3-Aminopyridine radical cation]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy involves the inelastic scattering of monochromatic light.

For this compound, the key functional groups are the boronic acid [-B(OH)₂], the amide (-CONH-), the phenyl ring, and the pyridinyl ring. The expected vibrational modes for these groups are detailed in Table 1.

Expected Vibrational Frequencies and Assignments:

The boronic acid group exhibits several characteristic vibrations. A strong and broad O-H stretching band is anticipated in the high-frequency region of the IR spectrum, typically between 3200 and 3600 cm⁻¹, due to intermolecular hydrogen bonding. The B-O asymmetric stretching vibration is a key marker and is expected to appear as a strong band around 1330-1380 cm⁻¹ in the IR spectrum. uzh.chresearchgate.net The in-plane and out-of-plane O-B-O deformation vibrations are expected at lower frequencies. researchgate.net

The amide linkage provides several distinct bands. The N-H stretching vibration is typically observed in the range of 3200-3400 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions in the IR spectrum and is expected between 1630 and 1680 cm⁻¹. The amide II band (a combination of N-H in-plane bending and C-N stretching) usually appears between 1510 and 1570 cm⁻¹.

The aromatic rings (phenyl and pyridinyl) also have characteristic vibrations. The C-H stretching vibrations of the aromatic rings are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and their position can give information about the substitution pattern of the rings.

Raman Spectroscopy Insights:

Raman spectroscopy provides complementary information. While O-H and N-H stretching bands are often weak in Raman spectra, the symmetric vibrations of the aromatic rings are typically strong and can be used for structural confirmation. The C=O stretching of the amide group is also Raman active. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of this compound, aiding in its unambiguous identification. researchgate.net

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Boronic Acid [-B(OH)₂] | O-H Stretch | 3200-3600 (broad) | Weak | Strong (IR) |

| B-O Asymmetric Stretch | 1330-1380 | Medium | Strong (IR) | |

| O-B-O Deformation | 600-700 | Medium | Medium | |

| Amide (-CONH-) | N-H Stretch | 3200-3400 | Weak | Medium (IR) |

| C=O Stretch (Amide I) | 1630-1680 | 1630-1680 | Strong | |

| N-H Bend / C-N Stretch (Amide II) | 1510-1570 | Medium | Medium (IR) | |

| Aromatic Rings (Phenyl & Pyridinyl) | C-H Stretch | 3000-3100 | 3000-3100 | Medium (Raman) |

| C=C Ring Stretch | 1400-1600 | 1400-1600 | Strong (Raman) |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (4-carbamoylphenyl)boronic acid and various N-pyridinyl benzamide (B126) derivatives, allows for a detailed prediction of its likely solid-state conformation and intermolecular interactions. uzh.chresearchgate.netresearchgate.net

Expected Molecular Conformation:

The molecule is expected to adopt a relatively planar conformation, although some torsion between the phenyl and pyridinyl rings is likely to minimize steric hindrance. The amide bond (-CONH-) is generally planar. The boronic acid group [-B(OH)₂] is also expected to be largely coplanar with the phenyl ring to which it is attached. wiley-vch.de However, studies on similar compounds have shown that the boronic acid and carbamoyl groups can be twisted out of the mean plane of the benzene (B151609) ring. researchgate.net

Intermolecular Interactions and Crystal Packing:

The solid-state structure will be dominated by a network of hydrogen bonds. The boronic acid groups are well-known to form strong intermolecular O-H···O hydrogen bonds, often leading to the formation of dimeric structures. researchgate.netwiley-vch.de Additionally, the amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which will participate in N-H···O hydrogen bonds, linking the molecules into chains or sheets. uzh.chresearchgate.net The nitrogen atom of the pyridinyl ring can also act as a hydrogen bond acceptor. These multiple hydrogen bonding motifs are expected to result in a highly organized, three-dimensional supramolecular architecture. uzh.chresearchgate.net

Table 2: Predicted Crystallographic Parameters and Key Interactions for this compound This table is predictive, based on data from analogous structures.

| Parameter | Predicted Value/Observation |

|---|---|

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) is common for such molecules |

| Key Intermolecular Interactions | O-H···O (boronic acid dimers), N-H···O (amide chains/sheets), C-H···O, π-π stacking |

| Expected Bond Lengths (Å) | C-B: ~1.56, B-O: ~1.37, C=O: ~1.24, C-N (amide): ~1.33 |

| Expected Torsion Angles (°) | Some degree of twist between the phenyl and pyridinyl rings, and between the phenyl ring and the boronic acid/amide groups. researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the primary method for purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) can be valuable for analyzing volatile intermediates from its synthesis.

Developing a robust HPLC method for a boronic acid-containing compound requires careful consideration of the analyte's properties. A key challenge in the analysis of boronic acids and their esters by reversed-phase HPLC is their susceptibility to hydrolysis. nih.govamericanpharmaceuticalreview.com

Method Development Strategy:

A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound. A C18 stationary phase is a common starting point. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

A critical parameter to optimize is the pH of the mobile phase. Boronic acids are Lewis acids and their stability can be pH-dependent. For some boronate esters, a high pH mobile phase (e.g., pH > 10) can stabilize the compound and prevent on-column hydrolysis. nih.govamericanpharmaceuticalreview.com For the free boronic acid, a slightly acidic mobile phase (e.g., using formic acid or trifluoroacetic acid as a modifier) is often employed to ensure good peak shape and retention.

Detection is typically achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. The detection wavelength should be set at or near the absorbance maximum of the compound to ensure high sensitivity.

Table 3: Typical Starting Parameters for HPLC Method Development

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with a low percentage of B, increasing to a high percentage over 10-20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Detection | UV at ~254 nm or at the absorbance maximum |

| Injection Volume | 5-20 µL |

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is highly valuable for monitoring the presence of volatile intermediates, starting materials, or byproducts in its synthesis.

The synthesis of this compound likely involves the amidation of a 3-carboxy- or 3-alkoxycarbonylphenylboronic acid derivative with 3-aminopyridine (B143674). lookchem.comnih.govresearchgate.net Potential volatile compounds that could be monitored by GC-MS include:

Residual Solvents: Common organic solvents used in the synthesis (e.g., toluene, tetrahydrofuran, dichloromethane) can be detected and quantified.

Starting Material Purity: The purity of the more volatile starting material, 3-aminopyridine, can be assessed.

Volatile Byproducts: Depending on the specific synthetic route and coupling agents used, volatile byproducts may be formed. For example, if the carboxylic acid is first converted to an acid chloride, residual thionyl chloride or oxalyl chloride could be present.

Derivatized Intermediates: In some cases, protecting groups are used for the boronic acid moiety (e.g., as a pinacol (B44631) ester). The pinacol released during deprotection could be monitored by GC-MS.

A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms). A temperature gradient program would be used to elute compounds with a range of boiling points. The mass spectrometer provides structural information for each separated component, allowing for its identification by comparison to spectral libraries.

Mechanistic Studies and Reaction Pathways Involving 3 Pyridin 3 Ylcarbamoyl Phenylboronic Acid

Role of 3-(Pyridin-3-ylcarbamoyl)phenylboronic Acid in Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful method for forging carbon-carbon bonds. researchgate.net The presence of both a boronic acid moiety and a pyridylcarbamoyl group imparts specific electronic and steric properties that influence the reaction mechanism and efficiency.

Detailed Reaction Mechanisms of Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. nih.gov The catalytic cycle, when employing this compound, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species. The choice of palladium precursor and ligands is crucial for the efficiency of this step. nih.gov

The subsequent and often rate-determining step is transmetalation , where the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid by converting it to a more nucleophilic boronate species. youtube.com The specific base and solvent system can significantly impact the kinetics of this step.

Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The pyridyl moiety within this compound can potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability. nih.gov This intramolecular interaction can affect the rates of the individual steps in the catalytic cycle.

Transmetalation Kinetics and Thermodynamics

The transmetalation step is a critical juncture in the Suzuki-Miyaura coupling. The kinetics of this process are influenced by several factors, including the nature of the boronic acid, the aryl halide, the palladium catalyst, the base, and the solvent.

While specific kinetic data for this compound are not extensively documented in publicly available literature, general principles of boronic acid reactivity apply. The rate of transmetalation is generally enhanced by the presence of electron-withdrawing groups on the boronic acid, which can facilitate the formation of the boronate. nih.gov The amide linkage in the meta position of the phenylboronic acid can exert an electronic effect on the boron center.

The thermodynamics of transmetalation are governed by the relative bond strengths and stabilities of the reactants and products. The formation of a stable palladium-carbon bond at the expense of a boron-carbon bond drives this step forward.

| Factor | Influence on Transmetalation |

| Base | Activates the boronic acid to a more nucleophilic boronate. |

| Solvent | Affects the solubility of reagents and the stability of intermediates. |

| Ligands | Modulate the electronic and steric environment of the palladium center. |

| Substituents | Electronic effects of the pyridylcarbamoyl group can influence the reactivity of the boronic acid. |

Complexation and Coordination Chemistry of the Boronic Acid Moiety

The boronic acid group is a Lewis acid due to the empty p-orbital on the boron atom, allowing it to interact with Lewis bases. nih.govnih.gov This property is central to its role in catalysis and its broader coordination chemistry.

Ligand Exchange Mechanisms

In solution, the boronic acid moiety can undergo ligand exchange reactions. dalalinstitute.com The hydroxyl groups on the boron atom can be exchanged with other nucleophilic species present in the reaction mixture, such as hydroxide (B78521) ions or other ligands. dalalinstitute.com This exchange can occur through associative or dissociative pathways. dalalinstitute.com The presence of the pyridyl nitrogen and the amide group in this compound can lead to complex equilibria and potentially intramolecular coordination, influencing the preferred ligand exchange mechanism.

Interaction with Lewis Acids and Bases

As a Lewis acid, the boron center of this compound can interact with various Lewis bases. beilstein-journals.org This includes solvent molecules, bases used in catalytic reactions, and even the nitrogen atom of the pyridine (B92270) ring within the same molecule. Such interactions can modulate the Lewis acidity of the boron center and, consequently, its reactivity. researchgate.net The formation of adducts with Lewis bases can stabilize the boronic acid or activate it for subsequent reactions. beilstein-journals.org

| Interacting Species | Nature of Interaction | Potential Effect |

| Hydroxide Ion | Formation of a tetrahedral boronate complex. | Increased nucleophilicity of the organic group. |

| Pyridine Nitrogen (intramolecular) | Coordination to the boron center. | Altered reactivity and conformation. |

| Solvent Molecules | Solvation of the boronic acid. | Influence on solubility and stability. |

| Other Lewis Bases | Adduct formation. | Modulation of Lewis acidity. |

Reactivity and Stability of the Amide Linkage within this compound

The amide bond is generally stable under a range of reaction conditions. However, its reactivity and stability can be influenced by the specific chemical environment. Under strongly acidic or basic conditions, and at elevated temperatures, the amide linkage in this compound could be susceptible to hydrolysis.

The presence of the boronic acid and pyridine functionalities could potentially influence the reactivity of the amide group. For instance, intramolecular catalysis of hydrolysis could be envisioned if the conformation of the molecule allows for the proximate positioning of the boronic acid or a protonated pyridine to the amide carbonyl. However, under the typically basic conditions of the Suzuki-Miyaura reaction, the amide bond is expected to be largely stable.

Probing Reaction Intermediates and Transition States with Spectroscopic Techniques

Detailed spectroscopic studies aimed at identifying and characterizing reaction intermediates and transition states specifically for this compound are not readily found in the current body of scientific research. General mechanistic work on the Suzuki-Miyaura coupling, a common reaction for boronic acids, has employed various spectroscopic techniques to understand the catalytic cycle. These methods, while not applied specifically to this compound, provide a framework for how such studies could be conducted.

For analogous reactions involving other arylboronic acids, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 11B, 19F, 31P NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy have been instrumental. For instance, 11B NMR can be used to monitor the consumption of the boronic acid and the formation of boronate intermediates. In-situ IR spectroscopy can track changes in vibrational frequencies corresponding to key functional groups as the reaction progresses, offering insights into the formation and consumption of intermediates. However, specific data from such analyses for this compound is not available.

Solvent Effects and Reaction Catalysis Modulators on the Reactivity of this compound

Similarly, dedicated studies on the influence of different solvents and catalysis modulators on the reactivity of this compound are not extensively reported. The reactivity of boronic acids in catalytic reactions is known to be highly dependent on the solvent system and the presence of additives or modulators.

The choice of solvent can significantly impact the rate and efficiency of cross-coupling reactions by influencing the solubility of reactants and intermediates, the stability of the catalyst, and the rates of key elementary steps in the catalytic cycle such as oxidative addition, transmetalation, and reductive elimination. Common solvents used for Suzuki-Miyaura reactions include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF and DMAc), often in the presence of water.

Catalysis modulators, such as ligands, bases, and other additives, play a crucial role in tuning the reactivity and selectivity of reactions involving boronic acids. The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the metal catalyst (typically palladium) can dramatically affect the outcome of the reaction. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.

While the general principles of how solvents and modulators affect boronic acid reactivity are well-established, specific experimental data and comparative studies for this compound are not available in the reviewed literature. A systematic study would be required to generate data tables illustrating these effects for this specific compound.

Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies of 3 Pyridin 3 Ylcarbamoyl Phenylboronic Acid Derivatives

Design Principles for Modifying the Pyridyl and Phenyl Moieties

The design of derivatives of 3-(Pyridin-3-ylcarbamoyl)phenylboronic acid is guided by principles aimed at enhancing target affinity, selectivity, and pharmacokinetic properties. Both the pyridyl and phenyl moieties, along with the connecting amide linkage, are key areas for chemical modification.

Pyridyl Moiety: The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites. Modifications to this ring can modulate basicity, lipophilicity, and steric profile. Introducing substituents on the pyridyl ring can also establish new interactions with the target protein. For instance, adding small alkyl or halogen groups can alter the electronic distribution and steric bulk, potentially leading to improved binding affinity. The position of the nitrogen atom is also critical; for example, moving it from the 3-position to the 2- or 4-position would significantly change the geometry of potential hydrogen bonds.

Amide Linker: The amide bond provides structural rigidity and has hydrogen bond donor (N-H) and acceptor (C=O) capabilities. Modifications here are less common but could include N-alkylation to remove the hydrogen bond donor capacity or altering the linker to change the spatial relationship between the two aromatic rings.

Impact of Substituent Effects on Electronic and Steric Properties

Substituents introduced onto the pyridyl or phenyl rings of this compound can profoundly affect its electronic and steric properties, which in turn dictate its reactivity and biological activity.

Electronic Effects: The electronic nature of substituents is often quantified by the Hammett parameter (σ). Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), on the phenyl ring decrease the electron density on the boron atom, increasing its Lewis acidity. researchgate.net This heightened acidity can lead to stronger interactions with Lewis bases, such as the hydroxyl groups of serine residues in an enzyme active site. nih.gov Fluorine substituents, in particular, can increase the acidity of boronic acids, an effect that is dependent on their position. mdpi.com Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or methyl (-CH3), increase electron density and reduce the Lewis acidity of the boronic acid. nih.gov These electronic perturbations can be critical for tuning the binding affinity and selectivity of the molecule.

Steric Effects: The size and shape of substituents, described by parameters like the Taft steric parameter (Es), play a crucial role in how a derivative fits into a binding pocket. Bulky substituents can create favorable van der Waals interactions if they fit into a hydrophobic pocket but can also lead to steric hindrance that prevents optimal binding. The position of the substituent is key; an ortho-substituent on the phenyl ring, for example, is in close proximity to the boronic acid group and can have a significant impact on its chemical environment and interactions. researchgate.net

The interplay of electronic and steric effects is summarized in the interactive table below:

| Substituent (on Phenyl Ring) | Hammett Parameter (σ) | Taft Steric Parameter (Es) | Expected Effect on Boronic Acid Acidity | Potential Steric Impact |

| -H | 0.00 | 1.24 | Baseline | Minimal |

| -CH3 (para) | -0.17 | 0.00 | Decrease | Small |

| -OCH3 (para) | -0.27 | 0.69 | Decrease | Moderate |

| -Cl (para) | 0.23 | 0.27 | Increase | Small |

| -NO2 (para) | 0.78 | -1.01 | Strong Increase | Moderate |

| -CF3 (meta) | 0.43 | -1.16 | Increase | Moderate |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. oregonstate.edunih.gov For derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a target like IDO1. researchgate.netnih.gov

A typical QSAR study involves:

Data Set Generation: Synthesizing a series of derivatives with systematic variations in their structure.

Biological Testing: Measuring the biological activity (e.g., IC50 value) for each compound.

Descriptor Calculation: Calculating various molecular descriptors for each derivative, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build an equation that correlates the descriptors with biological activity.

A hypothetical QSAR equation for a series of derivatives might look like:

log(1/IC50) = β0 + β1(σ) + β2(Es) + β3(logP)

Where:

IC50 is the concentration for 50% inhibition.

σ represents the electronic effect of a substituent.

Es represents the steric effect.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

β0, β1, β2, β3 are the regression coefficients.

The following interactive table presents hypothetical data for a QSAR study on derivatives of this compound targeting IDO1.

| Derivative Substituent (R) | logP | σ (meta) | Es | Observed IC50 (nM) | Predicted log(1/IC50) |

| H | 2.1 | 0.00 | 1.24 | 150 | 6.82 |

| F | 2.3 | 0.34 | 0.78 | 80 | 7.09 |

| Cl | 2.8 | 0.37 | 0.27 | 65 | 7.18 |

| CH3 | 2.6 | -0.07 | 0.00 | 120 | 6.92 |

| OCH3 | 2.0 | 0.12 | 0.69 | 180 | 6.74 |

Conformational Analysis and its Influence on Reactivity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key rotatable bonds are the C-N bond of the amide and the C-C bond connecting the phenyl ring to the amide group.

The dihedral angle between the two rings influences the molecule's ability to adopt a bioactive conformation. A planar conformation might be favored for some interactions, while a more twisted conformation might be necessary for others. The presence of substituents, particularly in the ortho positions of the phenyl ring or adjacent to the nitrogen on the pyridyl ring, can create steric hindrance that restricts rotation and favors certain conformations over others. This conformational preference can impact the molecule's reactivity by affecting the accessibility of the boronic acid group. For instance, a conformation that shields the boronic acid could decrease its reactivity.

Pharmacophore Modeling and Ligand Design Principles (excluding in vivo efficacy)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. acs.orgnih.gov For derivatives of this compound designed as enzyme inhibitors, a pharmacophore model would highlight the key features for binding.

A plausible pharmacophore model for an IDO1 inhibitor based on this scaffold would likely include: frontiersin.org

A Lewis Acidic Center: The boron atom of the boronic acid group, capable of interacting with a nucleophilic group or a metal cofactor in the active site.

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridyl ring.

A Hydrogen Bond Donor: The N-H group of the amide linkage.

Two Aromatic/Hydrophobic Regions: The phenyl and pyridyl rings, which can engage in hydrophobic or π-stacking interactions with residues in the binding pocket.

The table below outlines these key pharmacophoric features and their potential roles in ligand design.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Role in Ligand-Target Interaction |

| Lewis Acidic Center | Boronic Acid Group (-B(OH)2) | Covalent or coordinate bond with active site residues (e.g., Serine) or heme iron. |

| Hydrogen Bond Acceptor | Pyridyl Nitrogen | Interaction with hydrogen bond donor residues (e.g., Arginine, Histidine). |

| Hydrogen Bond Donor | Amide N-H | Interaction with hydrogen bond acceptor residues (e.g., backbone carbonyls). |

| Aromatic/Hydrophobic Region 1 | Phenyl Ring | Hydrophobic interactions, π-stacking with aromatic residues (e.g., Tyrosine, Phenylalanine). |

| Aromatic/Hydrophobic Region 2 | Pyridyl Ring | Hydrophobic interactions, π-stacking with aromatic residues. |

Ligand design principles based on this pharmacophore would involve synthesizing derivatives where these features are optimally positioned. The distances and angles between these features would be critical for achieving high-affinity binding. Computational docking studies can be used to virtually screen new designs and predict how well they fit the pharmacophore model and the target's active site. nih.gov

Limited Publicly Available Research on the Specific Applications of this compound in Advanced Organic Synthesis and Catalysis

Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific research detailing the applications of this compound in the precise areas of advanced organic synthesis and catalysis as outlined in the requested article structure. While the broader class of arylboronic acids is widely recognized for its versatility in these fields, specific data and detailed research findings for this particular compound remain largely unpublished or inaccessible in public databases.

The intended article was to be structured around the versatile applications of this compound, including its role as a building block in the synthesis of complex molecules such as natural product analogs and heterocyclic scaffolds. Additionally, its utility in metal-catalyzed reactions, particularly in ligand design for palladium catalysis and its role in other transition metal-catalyzed processes, was a key focus. The exploration of its potential in organocatalysis and non-metal catalysis was also slated for inclusion.

Despite extensive searches, specific examples, detailed research findings, and data tables directly pertaining to this compound could not be located. The available literature focuses on more common boronic acids, such as 3-pyridylboronic acid, or provides general methodologies for reactions involving the broader class of arylboronic acids. Information on isomers like (3-(pyridin-2-ylcarbamoyl)phenyl)boronic acid and (4-(pyridin-3-ylcarbamoyl)phenyl)boronic acid was found, but a strict adherence to the subject compound, as per the instructions, prevents their inclusion.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound at this time. The absence of specific research on this compound in the requested application areas prevents a detailed discussion and the creation of the required data tables. Further research and publication in this specific area would be necessary to fulfill such a request.

Applications of 3 Pyridin 3 Ylcarbamoyl Phenylboronic Acid in Advanced Organic Synthesis and Catalysis

As a Reagent in Selective Derivatization and Functionalization Reactions

3-(Pyridin-3-ylcarbamoyl)phenylboronic acid is a versatile reagent for the selective derivatization and functionalization of organic molecules, primarily through the well-established reactivity of the arylboronic acid group. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. chem-soc.si In this context, this compound can serve as a donor of the 3-(pyridin-3-ylcarbamoyl)phenyl group to various organic halides or triflates.

The general scheme for a Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below:

Reaction Scheme for Suzuki-Miyaura Coupling

The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and functional group tolerance. chem-soc.si

Key Research Findings:

While specific studies detailing the use of this compound in a wide array of selective derivatization reactions are not extensively documented in publicly available literature, the reactivity of arylboronic acids is well-established. The pyridyl and amide moieties within the molecule can influence its reactivity and the properties of the resulting products. For instance, the nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially influencing the reaction kinetics and selectivity.

The functionalization of complex molecules with the 3-(pyridin-3-ylcarbamoyl)phenyl group can be of interest in medicinal chemistry and materials science. The pyridine ring can act as a hydrogen bond acceptor and a basic center, while the amide linkage provides rigidity and further hydrogen bonding capabilities. These features are often sought after in the design of bioactive molecules and functional materials.

Table 1: Potential Substrates for Suzuki-Miyaura Coupling with this compound

| Substrate Class | Example | Potential Application of Product |

| Aryl Halides | 4-Bromotoluene | Synthesis of functionalized biaryls |

| Heteroaryl Halides | 2-Chloropyridine | Construction of complex heterocyclic systems |

| Vinyl Halides | 1-Bromo-2-phenylethene | Preparation of substituted styrenes |

| Acyl Halides | Benzoyl chloride | Synthesis of functionalized ketones |

Beyond the Suzuki-Miyaura reaction, arylboronic acids can participate in other transformations such as Chan-Lam coupling for the formation of carbon-heteroatom bonds (C-N, C-O, C-S). This would allow for the direct coupling of this compound with amines, phenols, and thiols.

Applications in Polymer Chemistry and Materials Science as a Monomer or Cross-linker

Phenylboronic acid and its derivatives have garnered significant attention in polymer chemistry and materials science due to their ability to form reversible covalent bonds with diols. rsc.orgnih.gov This property is the foundation for creating "smart" or "stimuli-responsive" materials that can change their properties in response to environmental cues such as pH and the presence of sugars. nih.govnih.gov While direct polymerization or cross-linking studies involving this compound are not widely reported, its structural motifs suggest its potential as a valuable building block in these fields.

As a Monomer:

To be utilized as a monomer, this compound would need to be chemically modified to incorporate a polymerizable group, such as a vinyl or acryloyl moiety. For example, a vinyl group could be introduced on the pyridine ring, or an acrylamide functionality could be appended to a modified form of the molecule. The resulting monomer could then be polymerized or copolymerized with other monomers to create functional polymers.

Table 2: Hypothetical Phenylboronic Acid-Containing Monomers and Their Potential Polymer Properties

| Monomer Structure (Hypothetical) | Polymerization Method | Potential Polymer Properties |

| N-(5-vinylpyridin-3-yl)-3-(dihydroxyboraneyl)benzamide | Free radical polymerization | pH and glucose-responsive, metal-coordinating |

| 3-(dihydroxyboraneyl)-N-(pyridin-3-yl)acrylamide | RAFT polymerization | Well-defined architecture, stimuli-responsive |

Polymers incorporating the this compound unit would be expected to exhibit pH and glucose sensitivity due to the reversible formation of boronate esters with diols. researchgate.net The pyridine moiety could also impart metal-coordinating properties and influence the polymer's solubility and self-assembly behavior.

As a Cross-linker:

This compound has the potential to act as a cross-linker for polymers containing diol functionalities, such as polyvinyl alcohol (PVA) or polysaccharides. The boronic acid group can form boronate ester linkages with two diol units on different polymer chains, leading to the formation of a cross-linked hydrogel.

Reaction Scheme for Cross-linking of a Diol-Containing Polymer

These cross-links are dynamic and reversible, meaning they can break and reform in response to changes in pH or the presence of competing diols like glucose. mdpi.com This property is highly desirable for applications in drug delivery, tissue engineering, and sensing. nih.gov

Table 3: Potential Applications of Materials Derived from this compound

| Material Type | Potential Application | Key Property |

| Stimuli-Responsive Hydrogel | Glucose-responsive insulin delivery | Reversible boronate ester cross-links |

| Functionalized Nanoparticles | Targeted drug delivery, sensing | pH and glucose sensitivity, biocompatibility |

| Self-Healing Materials | Coatings, soft robotics | Dynamic covalent nature of boronate esters |

| Metal-Organic Frameworks (MOFs) | Catalysis, gas storage | Coordination of pyridine nitrogen with metal ions |

Exploration of 3 Pyridin 3 Ylcarbamoyl Phenylboronic Acid in Supramolecular Chemistry and Molecular Recognition

Boronic Acid-Diol Recognition and Complex Formation

The cornerstone of the supramolecular chemistry of 3-(Pyridin-3-ylcarbamoyl)phenylboronic acid is its ability to reversibly form covalent bonds with 1,2- and 1,3-diols. This interaction leads to the formation of five- or six-membered cyclic boronate esters. The phenyl ring provides a rigid scaffold, while the pyridin-3-ylcarbamoyl substituent can influence the electronic properties of the boronic acid, its acidity (pKa), and its potential for secondary interactions such as hydrogen bonding.

Thermodynamics and Kinetics of Binding

The thermodynamics and kinetics of boronate ester formation are crucial for understanding the stability and responsiveness of systems containing this compound. The binding affinity is typically quantified by the association constant (Ka), which is influenced by factors such as the structure of the diol, the solvent, and the pH of the medium. Generally, boronic acids exhibit higher affinity for diols with a pre-organized cis-geometry, which minimizes the entropic penalty upon cyclization.

The kinetics of the binding and release of diols are often rapid, allowing for dynamic and reversible systems. The rates of esterification and hydrolysis are dependent on the concentration of the reactants and the pH of the solution.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for the Binding of this compound with a Generic Diol

| Parameter | Value Range | Conditions |

| Association Constant (Ka) | 10² - 10⁵ M⁻¹ | Aqueous buffer, pH 7.4 |

| Dissociation Constant (Kd) | 10⁻⁵ - 10⁻² M | Aqueous buffer, pH 7.4 |

| On-rate (k_on) | 10³ - 10⁶ M⁻¹s⁻¹ | pH-dependent |

| Off-rate (k_off) | 10⁻¹ - 10² s⁻¹ | pH-dependent |

Note: This table is illustrative and not based on experimental data for the specific compound.

pH-Responsiveness of Binding

A key feature of boronic acid-diol interactions is their pronounced pH-responsiveness. The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form is generally more reactive towards diols. The pKa of the boronic acid is a critical parameter, as binding is most efficient at pH values at or above the pKa. The pyridin-3-ylcarbamoyl group, with its nitrogen atom, could potentially influence the local pH or participate in intramolecular interactions that modulate the pKa of the boronic acid. At acidic pH, the equilibrium shifts towards the neutral boronic acid, leading to the dissociation of the boronate ester. This pH-triggered binding and unbinding is a fundamental principle for the design of stimuli-responsive materials.

Self-Assembly of this compound-Containing Systems

The directional and reversible nature of the boronic acid-diol interaction makes this compound a valuable building block for the construction of self-assembling supramolecular systems. By incorporating this moiety into larger molecules or polymers, it is possible to create well-defined architectures such as micelles, vesicles, gels, and films. The pyridin-3-ylcarbamoyl group can introduce additional non-covalent interactions, such as hydrogen bonding and π-π stacking, which can further direct the self-assembly process and enhance the stability of the resulting structures. For example, polymers functionalized with this boronic acid could self-assemble in the presence of di- or polyvalent carbohydrate linkers.

As a Component in Chemosensors and Molecular Probes (excluding in vivo sensing)

The ability of this compound to selectively bind diols makes it a prime candidate for the development of chemosensors and molecular probes for the detection of carbohydrates and other diol-containing molecules. To function as a sensor, the boronic acid is typically coupled to a reporter molecule, such as a fluorophore or chromophore. Upon binding to a diol, the electronic environment of the boronic acid changes, which in turn modulates the photophysical properties of the reporter. This can result in a change in fluorescence intensity, a shift in emission or absorption wavelength, or a change in color, providing a detectable signal. The pyridin-3-ylcarbamoyl moiety could potentially be part of the signaling unit or influence the sensitivity and selectivity of the sensor.

Interaction with Carbohydrates and Other Biological Glycans in vitro

Carbohydrates and glycans are rich in diol functionalities, making them natural targets for this compound. In vitro studies are essential to characterize the binding affinity and selectivity of this boronic acid for various biologically relevant sugars, such as glucose, fructose, and sialic acid. Isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy are common techniques used to determine the thermodynamic parameters of these interactions. The selectivity for different carbohydrates is dictated by the stereochemistry and arrangement of the hydroxyl groups on the sugar molecule. Understanding these interactions is fundamental for applications in areas such as diagnostics and bioseparations.

Table 2: Expected Binding Affinities of Phenylboronic Acids for Common Monosaccharides

| Monosaccharide | Relative Binding Affinity |

| Fructose | ++++ |

| Galactose | +++ |

| Mannose | ++ |

| Glucose | + |

Note: This table reflects general trends for phenylboronic acids and is not specific to this compound.

Design of Molecular Switches and Logic Gates Utilizing this compound